molecular formula C11H16N2O B14256025 N-(4,6-Diethylpyridin-2-yl)acetamide CAS No. 185417-61-2

N-(4,6-Diethylpyridin-2-yl)acetamide

Cat. No.: B14256025
CAS No.: 185417-61-2
M. Wt: 192.26 g/mol
InChI Key: NVEQXBJGDSIMSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-Diethylpyridin-2-yl)acetamide is a chemical compound with the molecular formula C11H16N2O It is known for its unique structure, which includes a pyridine ring substituted with ethyl groups at the 4 and 6 positions and an acetamide group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-Diethylpyridin-2-yl)acetamide typically involves the reaction of 4,6-diethyl-2-aminopyridine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{4,6-diethyl-2-aminopyridine} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the required temperature. The reaction mixture is then purified through techniques such as crystallization or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-Diethylpyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The ethyl groups on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of N-(4,6-Diethylpyridin-2-yl)ethylamine.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4,6-Diethylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4,6-Dimethylpyridin-2-yl)acetamide: Similar structure but with methyl groups instead of ethyl groups.

    N-(4,6-Diethylpyridin-2-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

N-(4,6-Diethylpyridin-2-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the acetamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

185417-61-2

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

N-(4,6-diethylpyridin-2-yl)acetamide

InChI

InChI=1S/C11H16N2O/c1-4-9-6-10(5-2)13-11(7-9)12-8(3)14/h6-7H,4-5H2,1-3H3,(H,12,13,14)

InChI Key

NVEQXBJGDSIMSB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC(=C1)NC(=O)C)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.